8-Bromo-1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran-3-one

SIRT1 inhibition IC₅₀ splitomicin derivative

8-Bromo-1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran-3-one (CAS 959571-93-8), also designated HR-73, is a synthetic brominated β-phenylnaphthopyranone belonging to the splitomicin-derivative class of sirtuin inhibitors. It is characterized by a naphtho[2,1-b]pyran-3-one tricyclic core with a bromine substituent at position 8 and a phenyl ring at position 2; the molecular formula is C₁₉H₁₃BrO₂ with a molecular weight of 353.21 g/mol.

Molecular Formula C19H13BrO2
Molecular Weight 353.2 g/mol
CAS No. 959571-93-8
Cat. No. B12047581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran-3-one
CAS959571-93-8
Molecular FormulaC19H13BrO2
Molecular Weight353.2 g/mol
Structural Identifiers
SMILESC1C(C(=O)OC2=C1C3=C(C=C2)C=C(C=C3)Br)C4=CC=CC=C4
InChIInChI=1S/C19H13BrO2/c20-14-7-8-15-13(10-14)6-9-18-17(15)11-16(19(21)22-18)12-4-2-1-3-5-12/h1-10,16H,11H2
InChIKeyKNCWGGDYISFPIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran-3-one (HR-73): Chemical Identity, Pharmacological Class, and Baseline Procurement Profile


8-Bromo-1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran-3-one (CAS 959571-93-8), also designated HR-73, is a synthetic brominated β-phenylnaphthopyranone belonging to the splitomicin-derivative class of sirtuin inhibitors [1]. It is characterized by a naphtho[2,1-b]pyran-3-one tricyclic core with a bromine substituent at position 8 and a phenyl ring at position 2; the molecular formula is C₁₉H₁₃BrO₂ with a molecular weight of 353.21 g/mol . HR-73 is commercially available as a research-grade small molecule (purity ≥98%, soluble in DMSO at 10 mg/mL, recommended storage at −20 °C) and is primarily utilized as a pharmacological tool compound for probing SIRT1-dependent deacetylation in transcriptional regulation, HIV latency, and p53 signaling pathways .

Why Generic Substitution Fails: Structural and Pharmacological Uniqueness of 8-Bromo-1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran-3-one Among Sirtuin Inhibitors


Within the sirtuin inhibitor landscape, splitomicin-class compounds exhibit extraordinary functional divergence driven by specific substituent patterns, making naive analog substitution scientifically indefensible. The parent compound splitomicin (CAS 5690-03-9) is active exclusively against yeast Sir2p (IC₅₀ = 60 μM) and shows no inhibition of any human sirtuin isoform at concentrations up to 500 μM [1][2]. Introduction of a bromine atom at position 8 and a phenyl ring at position 2—the precise structural features of HR-73—converts this yeast-selective scaffold into a potent human SIRT1 inhibitor (IC₅₀ < 5 μM) with approximately 20-fold selectivity over SIRT2 [3]. Other splitomicin derivatives with different substitution patterns display divergent isoform selectivity profiles entirely (e.g., some become SIRT2-selective inhibitors), while structurally distinct sirtuin inhibitors such as cambinol (SIRT1 IC₅₀ = 56 μM) or EX-527 (SIRT1 IC₅₀ = 0.098 μM) occupy different chemical space and exhibit distinct selectivity fingerprints and biological outcomes [4][5]. Consequently, substitution of HR-73 with any other sirtuin inhibitor—including its own parent scaffold—would yield fundamentally different target engagement, isoform selectivity, and downstream cellular pharmacology.

Quantitative Differentiation Evidence: 8-Bromo-1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran-3-one (HR-73) Versus Comparators


SIRT1 Inhibitory Potency: HR-73 Achieves Human SIRT1 Inhibition Where Splitomicin Is Completely Inactive

HR-73 inhibits recombinant human SIRT1 deacetylase activity with an IC₅₀ of less than 5 μM, measured by in vitro histone deacetylation assay using radioactively labeled histone H3 peptide and recombinant SIRT1 [1][2]. In the identical assay system, the parent compound splitomicin showed no detectable inhibition of human SIRT1 at any concentration tested (no inhibition at up to 500 μM) [1][2]. This represents a minimum potency gain of >100-fold in converting a human-SIRT1-inactive yeast Sir2p inhibitor into a bona fide human SIRT1 inhibitor through the introduction of the 8-bromo and 2-phenyl substituents [3].

SIRT1 inhibition IC₅₀ splitomicin derivative in vitro deacetylase assay

Functional Cellular Activity: HR-73 Suppresses HIV Transcription in a Dose-Dependent Manner

In HeLa cells co-transfected with an HIV LTR luciferase reporter and a Tat expression vector, HR-73 suppressed Tat-dependent HIV transcription in a dose-dependent manner, achieving a 3-fold reduction at approximately 1 μM [1]. In Jurkat T cells infected with replication-incompetent HIV₍NL₄₋₃₎ carrying a GFP reporter, treatment with HR-73 at 1 μM for 36 hours resulted in a 5-fold reduction in HIV gene expression relative to DMSO-treated controls [1]. This functional activity is unattainable with splitomicin, which lacks human SIRT1 inhibitory activity entirely and therefore cannot be used to interrogate SIRT1-dependent HIV transcriptional regulation [1].

HIV transcription Tat transactivation cellular pharmacology SIRT1 target engagement

Isoform Selectivity Profile: HR-73 Exhibits ~20-Fold Selectivity for SIRT1 Over SIRT2

HR-73 was characterized as the first selective inhibitor of human SIRT1 among splitomicin derivatives, with approximately 20-fold selectivity for SIRT1 over SIRT2 [1]. This selectivity profile contrasts sharply with cambinol, a structurally related β-naphthol-based splitomicin analog, which inhibits SIRT1 and SIRT2 with near-equipotent IC₅₀ values of 56 μM and 59 μM, respectively [2]. By comparison, selisistat (EX-527) achieves far higher SIRT1 potency (IC₅₀ ≈ 0.098 μM) and >200-fold selectivity over SIRT2 and SIRT3, but belongs to an entirely different indole-based chemical series [3]. HR-73 thus occupies a distinct pharmacological niche as a moderately SIRT1-selective tool compound within the splitomicin-derived chemical space.

SIRT1 selectivity SIRT2 isoform profiling chemical probe

Cellular Target Engagement: HR-73 Induces p53 Hyperacetylation at 1 μM Demonstrating On-Target SIRT1 Inhibition in Cells

Treatment of cells with HR-73 at 1 μM induced hyperacetylation of the tumor suppressor protein p53, a well-established SIRT1 deacetylation substrate [1]. This cellular pharmacodynamic response confirms that HR-73-mediated SIRT1 inhibition produces the expected downstream biochemical consequence—accumulation of acetylated p53—at the same concentration that suppresses HIV transcription. Splitomicin, by contrast, cannot induce p53 hyperacetylation through human SIRT1 inhibition because it lacks activity against the human enzyme entirely [1][2], while cambinol induces p53 hyperacetylation only at substantially higher concentrations consistent with its ~10-fold weaker SIRT1 IC₅₀ of 56 μM [3].

p53 acetylation target engagement biomarker SIRT1 substrate cellular pharmacodynamics

Structural Determinants of Pharmacological Activity: The 8-Bromo and 2-Phenyl Substituents Are Required for Human SIRT1 Inhibition

Systematic structure-activity relationship (SAR) studies have established that the introduction of an aryl ring at position 2 and a bromine substituent at position 8 of the splitomicin scaffold are the critical structural modifications that convert a yeast-selective Sir2p inhibitor into a potent human sirtuin inhibitor [1][2]. Splitomicin analogs lacking the 8-bromo substituent or the 2-phenyl ring show either substantially reduced potency against human sirtuins or altered isoform selectivity profiles [1]. For instance, the Neugebauer et al. (2008) SAR study demonstrated that β-phenyl substitution alone, without appropriate naphthalene ring halogenation, yields compounds with varying SIRT2 selectivity rather than SIRT1 inhibition [3]. This structural evidence confirms that the precise 8-bromo-2-phenyl substitution pattern of HR-73 is not interchangeable with other splitomicin derivatives for applications requiring human SIRT1 inhibition.

structure-activity relationship SAR bromine substituent β-phenylsplitomicin

Optimal Research and Industrial Application Scenarios for 8-Bromo-1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran-3-one (HR-73)


HIV Transcriptional Regulation Studies Requiring SIRT1-Specific Pharmacological Inhibition

HR-73 is the definitive small-molecule tool for experiments that require pharmacological inhibition of SIRT1 to interrogate Tat-mediated HIV transcription. As demonstrated by Pagans et al. (2005), HR-73 at 1 μM achieves 3-fold suppression of Tat-dependent HIV LTR transactivation in HeLa cells and 5-fold reduction in HIV gene expression in infected Jurkat T cells [1]. Critically, HR-73 does not suppress the activity of heterologous promoters such as RSV LTR or EF-1α, confirming its specificity for HIV transcription rather than general transcriptional inhibition [1]. For laboratories investigating HIV latency reversal, Tat acetylation dynamics, or SIRT1 as an antiviral target, HR-73 provides a validated, cell-active chemical probe with documented on-target engagement via p53 hyperacetylation [1].

SIRT1 Target Deconvolution and Chemical Biology Studies in the Splitomicin Chemical Series

For research programs aiming to dissect SIRT1-specific functions using splitomicin-derived chemical tools, HR-73 is the only member of this structural class that combines human SIRT1 inhibitory activity (IC₅₀ < 5 μM) with approximately 20-fold selectivity over SIRT2 [2]. This selectivity window permits experiments where SIRT1-mediated effects can be distinguished from SIRT2-mediated effects within the same chemical scaffold—an essential capability for target deconvolution studies. In contrast, the related splitomicin analog cambinol inhibits SIRT1 and SIRT2 with near-identical IC₅₀ values (56 μM and 59 μM, respectively) and therefore cannot discriminate between these two isoforms [3]. HR-73 is thus the preferred splitomicin-series compound for studies requiring SIRT1-preferential pharmacology.

p53 Acetylation and Tumor Suppressor Pathway Analysis

HR-73 reliably induces hyperacetylation of p53 at a concentration of 1 μM, providing a validated pharmacodynamic biomarker for cellular SIRT1 inhibition [1]. This property makes HR-73 a useful tool for studies investigating the intersection of SIRT1 activity and p53-dependent transcriptional programs, including apoptosis, cell cycle arrest, and DNA damage responses. Because splitomicin is inactive against human SIRT1 and cambinol requires approximately 50-fold higher concentrations to achieve comparable p53 hyperacetylation, HR-73 offers a uniquely accessible concentration range for probing SIRT1-p53 axis biology with minimal risk of off-target effects associated with high compound concentrations [1][3].

Reference Standard for Splitomicin-Derivative Sirtuin Inhibitor Development and Quality Control

HR-73 serves as an essential reference compound for medicinal chemistry programs developing next-generation splitomicin-based sirtuin inhibitors. Its well-characterized SIRT1 inhibitory profile (IC₅₀ < 5 μM), defined isoform selectivity (~20-fold over SIRT2), and established cellular activity (p53 hyperacetylation, HIV transcription suppression) make it an ideal positive control and benchmark standard [1][2]. Commercially available at ≥98% purity with documented solubility in DMSO (10 mg/mL) and recommended storage at −20 °C , HR-73 provides the batch-to-batch consistency required for reproducible SAR studies and assay validation in both academic and industrial settings.

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